(Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, has been achieved by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques such as FTIR, 1H, 13C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving these compounds often involve the use of a catalyst and a suitable solvent. For example, the synthesis of 6-bromobenzo[d]thiazol-2(3H)-one derivatives involves a copper-catalyzed one-pot reaction .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. They have been used to develop compounds with potent activity against a range of microbial pathogens. For instance, thiazole-based compounds have been modified at different positions to generate new molecules with significant antimicrobial activities .
Anticancer Properties
The structure of thiazoles has been incorporated into various anticancer agents. These compounds can interfere with the proliferation of cancer cells and have been studied for their efficacy in treating different types of cancer .
Anti-Inflammatory and Analgesic Effects
Thiazole derivatives exhibit anti-inflammatory and analgesic properties, making them valuable in the treatment of pain and inflammation. They have been used to synthesize drugs that provide relief from these conditions .
Antidepressant and Anti-Alzheimer’s Agents
Some thiazole derivatives have been found to possess antidepressant and anti-Alzheimer’s activities. They contribute to the synthesis of drugs that can alleviate symptoms associated with these neurological disorders .
Antihypertensive and Cardiovascular Applications
Thiazole compounds have applications in cardiovascular medicine, particularly as antihypertensive agents. They help in the management of high blood pressure and related cardiovascular conditions .
Agricultural Chemicals
In the agricultural sector, thiazole derivatives are used to create agrochemicals that protect crops from pests and diseases. They form an essential part of the chemical arsenal used in modern agriculture .
Industrial Applications
Thiazoles are utilized in various industrial applications, including the synthesis of rubber vulcanization agents, liquid crystals, and dyes. Their versatility makes them valuable in a wide range of industrial processes .
Photographic Sensitizers
Due to their unique chemical properties, thiazole derivatives are used as photographic sensitizers. They play a crucial role in the photographic process by increasing the sensitivity of the photographic film to light .
Mechanism of Action
Target of Action
Similar compounds have shown cytotoxic activity against human cancer cell lines , suggesting that this compound may also target cancer cells.
Mode of Action
It is known that similar compounds can interact with their targets, leading to cytotoxic effects . This suggests that (Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide may also interact with its targets in a similar manner, leading to cytotoxic effects.
Biochemical Pathways
Similar compounds have been found to affect mycobacterium tuberculosis energetics , suggesting that this compound may also have an impact on similar biochemical pathways.
Pharmacokinetics
Similar compounds have been synthesized and evaluated for their in vitro cytotoxic activity , suggesting that this compound may also have similar pharmacokinetic properties.
Result of Action
Similar compounds have shown good cytotoxicity against tested cell lines , suggesting that this compound may also have similar effects.
properties
IUPAC Name |
2-chloro-N-(3,5,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-10-8-14-15(9-11(10)2)22-17(20(14)3)19-16(21)12-6-4-5-7-13(12)18/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPGSXLGEAKLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=NC(=O)C3=CC=CC=C3Cl)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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